molecular formula C11H15N5O2S B12920260 Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate CAS No. 62908-70-7

Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate

Cat. No.: B12920260
CAS No.: 62908-70-7
M. Wt: 281.34 g/mol
InChI Key: JKIQYWVAXJFYMD-UHFFFAOYSA-N
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Description

Methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This particular compound is characterized by its unique structure, which includes a purine ring substituted with a propylthio group and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Propylthio Group: The propylthio group can be introduced via a nucleophilic substitution reaction using propylthiol and an appropriate leaving group on the purine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted carbamates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The propylthio group may also interact with other molecular pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate with similar enzyme-inhibiting properties.

    Ethyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate: A closely related compound with an ethyl group instead of a methyl group.

    Propyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate: Another similar compound with a propyl group.

Uniqueness

Methyl methyl(6-(propylthio)-9H-purin-9-yl)carbamate is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its combination of a propylthio group and a carbamate moiety makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

62908-70-7

Molecular Formula

C11H15N5O2S

Molecular Weight

281.34 g/mol

IUPAC Name

methyl N-methyl-N-(6-propylsulfanylpurin-9-yl)carbamate

InChI

InChI=1S/C11H15N5O2S/c1-4-5-19-10-8-9(12-6-13-10)16(7-14-8)15(2)11(17)18-3/h6-7H,4-5H2,1-3H3

InChI Key

JKIQYWVAXJFYMD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=NC2=C1N=CN2N(C)C(=O)OC

Origin of Product

United States

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